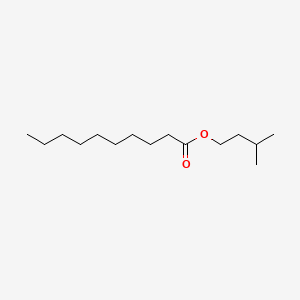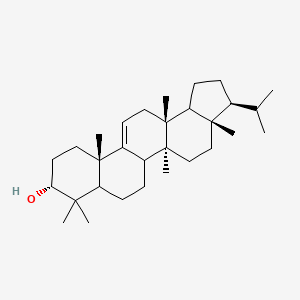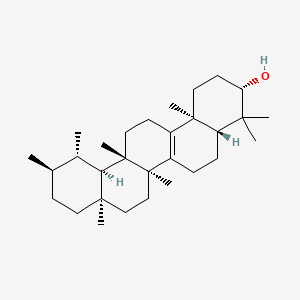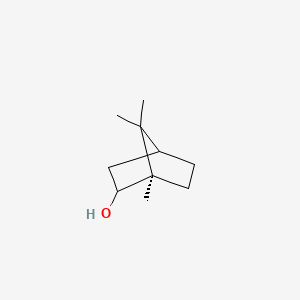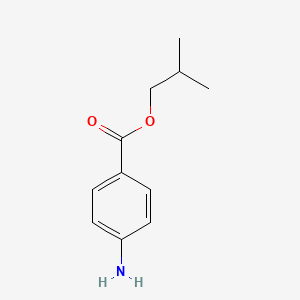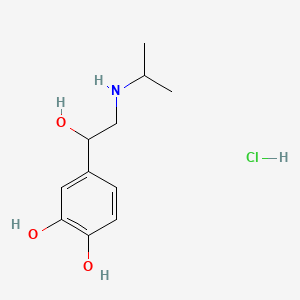
Isoproterenol hydrochloride
Vue d'ensemble
Description
Isoproterenol hydrochloride, also known as isoprenaline, is a synthetic catechol compound and potent beta adrenergic agonist with peripheral vasodilator, bronchodilator, and cardiac stimulating properties . It is an odorless white crystalline powder with a slightly bitter taste . It primarily acts on beta-1 and beta-2 adrenergic receptors .
Synthesis Analysis
During the analysis of laboratory batches of isoproterenol hydrochloride, an unknown impurity (Imp-II) was detected . The impurity structure was proposed using liquid chromatography-mass spectrophotometry (LC-MS) analysis . The structure was confirmed by nuclear magnetic spectroscopy .
Molecular Structure Analysis
The molecular structure of Isoproterenol hydrochloride was confirmed using various techniques such as nuclear magnetic spectroscopy, ¹H, ¹³C, DEPT (1D NMR), HSQC (2D NMR) and infrared spectroscopy (IR) .
Chemical Reactions Analysis
The formation of Imp-II during the synthesis of isoproterenol hydrochloride was detected . The synthetic process was optimized to control the formation of Imp-II .
Physical And Chemical Properties Analysis
Isoproterenol hydrochloride is an odorless white crystalline powder . Aqueous solutions turn brownish-pink upon prolonged exposure to air .
Applications De Recherche Scientifique
β-Adrenergic Agonist
Isoproterenol hydrochloride is used as a selective β-adrenergic agonist . It increases cytosolic cAMP , which plays a crucial role in various biological processes, including the regulation of glycogen, sugar, and lipid metabolism.
Cardiac Hypertrophy Research
Isoproterenol hydrochloride has been used in research to induce cardiac hypertrophy (CH) in AC16 cells . CH is an important characteristic in heart failure development . The study found that Chlorogenic Acid (CGA) can protect against isoproterenol-induced CH .
Wnt/β-Catenin Signaling Pathway
The Wnt/β-Catenin signaling pathway plays a crucial role in cardiomyocytes . Isoproterenol hydrochloride has been used to investigate whether CGA is involved in the regulation of the Wnt/β-catenin signaling pathway, thereby inhibiting the development of CH .
Drug–Host Complexation
Isoproterenol hydrochloride has been used in studies to gain insight into the complex dynamics between pharmaceutical compounds and their target molecules . These interactions significantly affect the pharmacokinetic properties, safety, and efficacy of therapeutic agents .
Solubility, Stability, and Bioavailability of Drugs
Research has provided insights into the importance of drug–host complexation in improving the solubility, stability, and bioavailability of drugs . Isoproterenol hydrochloride has been used in these studies to facilitate the achievement of optimal therapeutic results .
Viscosity and Conductivity Studies
The physiochemical properties of isoproterenol hydrochloride were analyzed in the presence of β-cyclodextrin in an aqueous medium . This was done to gain a better understanding of the prevailing interactions among solute–solvent systems with the help of viscosity and conductivity studies .
Mécanisme D'action
Target of Action
Isoproterenol hydrochloride, also known as Isoprenaline, is a non-selective beta-adrenergic agonist . It primarily targets β1 and β2 adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and bronchial muscle tone .
Mode of Action
Upon binding to its targets, Isoproterenol stimulates both β1 and β2 adrenergic receptors, resulting in a series of physiological changes . It increases heart rate and contractility (β1 stimulation), leading to elevated cardiac output . It also causes relaxation of bronchial, gastrointestinal (GI), and uterine smooth muscle (β2 stimulation), and vasodilation of peripheral vasculature .
Biochemical Pathways
Isoproterenol’s action on β1 and β2 adrenergic receptors triggers a cascade of biochemical events. It activates the adenylate cyclase system, leading to an increase in cyclic adenosine monophosphate (cAMP) within the cells . This increase in cAMP levels further stimulates protein kinase A (PKA), which then phosphorylates various proteins, leading to the physiological responses associated with Isoproterenol . In addition, Isoproterenol has been found to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cardiac hypertrophy .
Pharmacokinetics
Isoproterenol is metabolized via conjugation in many tissues, including hepatic and pulmonary tissues . It is primarily excreted in the urine as sulfate conjugates . The onset of action when administered intravenously is immediate, and the duration of action is about 10-15 minutes . The elimination half-life of Isoproterenol is approximately 2.5-5 minutes .
Result of Action
The stimulation of β1 and β2 adrenergic receptors by Isoproterenol leads to various molecular and cellular effects. It results in an increase in heart rate and myocardial contractility, leading to elevated cardiac output . It also causes relaxation of bronchial, GI, and uterine smooth muscle, and vasodilation of peripheral vasculature . In terms of cellular effects, Isoproterenol has been found to cause a significant decrease in cell surface area and downregulation of cardiac hypertrophy-related markers .
Action Environment
The action, efficacy, and stability of Isoproterenol can be influenced by various environmental factors. For instance, the dosage and route of administration can significantly impact its pharmacokinetics and pharmacodynamics . Furthermore, individual patient characteristics such as age, gender, and health status can also affect the drug’s action . It is also important to note that Isoproterenol should be used only with adequate ventilation .
Safety and Hazards
Propriétés
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROWCYIEJAOFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3.ClH, C11H18ClNO3 | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025486 | |
| Record name | Isoproterenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isoproterenol hydrochloride is an odorless white crystalline powder. Slightly bitter taste. Aqueous solutions turn brownish-pink upon prolonged exposure to air. (NTP, 1992) | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992) | |
| Record name | SID50085961 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Isoproterenol hydrochloride | |
CAS RN |
51-30-9, 949-36-0 | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (±)-Isoproterenol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoproterenol hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isomenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoprenaline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoproterenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIA2A74855 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
338 to 340 °F (NTP, 1992) | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








